molecular formula C11H12N2OS B12981579 2-(3-Methoxy-4-methylphenyl)thiazol-4-amine

2-(3-Methoxy-4-methylphenyl)thiazol-4-amine

Cat. No.: B12981579
M. Wt: 220.29 g/mol
InChI Key: CMMAYALDBCKMSJ-UHFFFAOYSA-N
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Description

2-(3-Methoxy-4-methylphenyl)thiazol-4-amine is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are significant in medicinal chemistry due to their presence in various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-4-methylphenyl)thiazol-4-amine typically involves the reaction of 3-methoxy-4-methylbenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using bromine in acetic acid to yield the desired thiazole derivative .

Industrial Production Methods

Industrial production of thiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-4-methylphenyl)thiazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Methoxy-4-methylphenyl)thiazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-4-methylphenyl)thiazol-4-amine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)thiazol-4-amine
  • 2-(3-Methoxyphenyl)thiazol-4-amine
  • 2-(4-Methylphenyl)thiazol-4-amine

Uniqueness

2-(3-Methoxy-4-methylphenyl)thiazol-4-amine is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its biological activity and chemical reactivity. This combination of substituents can enhance its potential as a therapeutic agent compared to other thiazole derivatives .

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

2-(3-methoxy-4-methylphenyl)-1,3-thiazol-4-amine

InChI

InChI=1S/C11H12N2OS/c1-7-3-4-8(5-9(7)14-2)11-13-10(12)6-15-11/h3-6H,12H2,1-2H3

InChI Key

CMMAYALDBCKMSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=CS2)N)OC

Origin of Product

United States

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